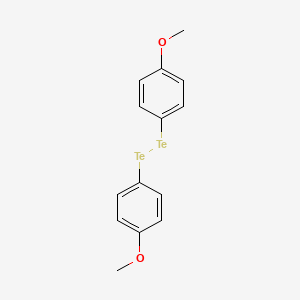

Ditelluride, bis(4-methoxyphenyl)

Description

Historical Trajectory of Organotellurium Compound Research

The journey of organotellurium chemistry began in 1840 with the synthesis of the first organic tellurium compound, diethyl telluride, by Wöhler. researchgate.netsciensage.info This discovery predates the extensive development of organometallic chemistry that burgeoned in the mid-20th century. uga-editions.com Early research laid the groundwork for understanding the fundamental properties and reactivity of these compounds. Over the decades, the field has expanded to include a wide array of organotellurium functional groups, with diorganotellurides and their oxidized counterparts, telluroxides, being among the most well-studied. wikipedia.org The development of modern analytical techniques, such as X-ray crystallography, has been instrumental in elucidating the intricate structures of these compounds. researchgate.net

Academic Significance of Diorganyl Ditelluride Compounds in Chemical Research

Diorganyl ditellurides, with the general formula (RTe)₂, are a cornerstone of organotellurium chemistry. wikipedia.org They serve as crucial intermediates for the synthesis of a variety of other organotellurium compounds. tandfonline.comwikipedia.org Their Te-Te bond is susceptible to cleavage, allowing for the introduction of the tellurium moiety into various organic molecules. wikipedia.org This reactivity makes them valuable reagents in organic synthesis, where they have been employed in reactions such as the formation of unsymmetrical tellurides and as catalysts for oxidation reactions. tandfonline.com Furthermore, the study of diorganyl ditellurides contributes to the fundamental understanding of bonding and reactivity of heavier chalcogens. The structural diversity of these compounds, influenced by the nature of the organic substituent (R), offers a platform for investigating structure-property relationships. tandfonline.com

Scope and Defined Research Focus for Bis(4-methoxyphenyl) Ditelluride in Contemporary Academic Disciplines

Bis(4-methoxyphenyl) ditelluride , with the chemical formula C₁₄H₁₄O₂Te₂, has emerged as a compound of particular interest within the broader field of organotellurium chemistry. Its symmetrical structure, featuring two 4-methoxyphenyl (B3050149) groups attached to a ditelluride core, provides a well-defined system for systematic studies.

Current research on bis(4-methoxyphenyl) ditelluride is multifaceted, spanning several key areas:

Synthesis and Reactivity: Researchers continue to explore efficient and selective methods for the synthesis of bis(4-methoxyphenyl) ditelluride and its derivatives. rsc.orgnih.gov Its reactivity is being harnessed in various organic transformations, including its use as a precursor for other functionalized organotellurium compounds. lookchem.comtandfonline.com For instance, it can be used to synthesize bis(p-methoxyphenyl)tellurium dichloride. sciensage.info

Structural Analysis: Detailed structural characterization through techniques like X-ray crystallography provides valuable insights into its molecular geometry, bond lengths, and angles. iucr.org This information is crucial for understanding its reactivity and physical properties.

Materials Science: There is growing interest in the potential applications of organotellurium compounds in materials science. Bis(4-methoxyphenyl) ditelluride and related compounds are being investigated as precursors for the synthesis of novel materials with interesting electronic and optical properties.

Biological Activity: The antioxidant properties of organotellurium compounds, including bis(4-methoxyphenyl) ditelluride, are a significant area of investigation. The ability of the tellurium atoms to interact with reactive oxygen species suggests potential applications in biomedical research. nih.gov

The following tables summarize key data and research findings related to bis(4-methoxyphenyl) ditelluride.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂Te₂ |

| Molecular Weight | 469.46 g/mol lookchem.com |

| CAS Number | 35684-37-8 lookchem.com |

| Research Area | Key Findings |

| Synthesis | Can be synthesized from the reaction of 4-methoxyphenylmagnesium bromide with tellurium tetrachloride. Another method involves the reaction of tellurium powder with 4-methoxyphenyl iodide in the presence of a copper-based catalyst. |

| Structural Properties | The crystal structure reveals a specific arrangement of the methoxyphenyl groups relative to the ditelluride bond. |

| Reactivity | The Te-Te bond can be cleaved to form other organotellurium compounds. wikipedia.org It exhibits antioxidant properties due to the ability of the tellurium atoms to neutralize free radicals. |

| Applications | Serves as a precursor for other organotellurium compounds used in materials science and nanotechnology. It has also been investigated for its potential in enhancing the sensitivity of X-ray films. |

Properties

CAS No. |

35684-37-8 |

|---|---|

Molecular Formula |

C14H14O2Te2 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene |

InChI |

InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |

InChI Key |

YYFGVTIQGPAGRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Bis 4 Methoxyphenyl Ditelluride

Established Synthetic Routes for Bis(4-methoxyphenyl) Ditelluride

The preparation of bis(4-methoxyphenyl) ditelluride can be achieved through several established pathways, each with its own set of advantages and limitations. These methods primarily involve the formation of the tellurium-carbon bond and the ditelluride linkage.

Synthesis via Reduction of Elemental Tellurium and Organo Halides

A common and direct method for synthesizing diaryl ditellurides involves the reaction of an organometallic reagent with elemental tellurium. For bis(4-methoxyphenyl) ditelluride, this typically starts with a 4-methoxyphenyl (B3050149) halide. The process can be generalized into two main steps: the generation of an organometallic nucleophile followed by its reaction with elemental tellurium.

One approach involves a lithium-halogen exchange reaction using an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, with an organolithium reagent like t-butyllithium at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting 4-methoxyphenyllithium is then treated with elemental tellurium powder. The reaction mixture is subsequently stirred at room temperature and quenched, often with an aqueous workup or methanol, to induce air oxidation of the intermediate aryltellurolate to afford the desired ditelluride. nih.gov

Alternatively, elemental tellurium can be reduced by a suitable reducing agent to form a telluride or ditelluride anion, which then acts as a nucleophile. mdpi.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. mdpi.comnih.gov The reduction of tellurium powder with NaBH₄ in a solvent like dimethylformamide (DMF) generates sodium ditelluride (Na₂Te₂). mdpi.com This in situ generated reagent can then react with an appropriate organo halide, in this case, a 4-methoxyphenyl halide, to yield bis(4-methoxyphenyl) ditelluride. mdpi.comnih.gov The stoichiometry of the reducing agent can be controlled to favor the formation of the ditelluride over the telluride. nih.gov

| Starting Materials | Reagents | Solvent | Key Conditions | Product | Ref. |

| 4-Haloanisole | 1. t-BuLi 2. Te powder 3. Air (oxidation) | THF | -78 °C to room temp. | Bis(4-methoxyphenyl) ditelluride | nih.gov |

| Elemental Tellurium | 1. NaBH₄ 2. 4-Haloanisole | DMF | 60 °C (reduction), then 25 °C | Bis(4-methoxyphenyl) ditelluride | mdpi.com |

Approaches Utilizing Tellurium Halide Precursors

Another significant synthetic route employs tellurium halides, most commonly tellurium tetrachloride (TeCl₄), as the starting material. This method involves the electrophilic attack of a tellurium species on the electron-rich anisole (B1667542) ring.

In a typical procedure, anisole reacts directly with tellurium tetrachloride to form 4-methoxyphenyltellurium trichloride (B1173362) (anisyltellurium trichloride). sciensage.info This intermediate can then be disproportionated or further reacted to yield a diorganotellurium species. For instance, reacting anisyltellurium trichloride with another equivalent of anisole can lead to the formation of bis(4-methoxyphenyl)tellurium dichloride. sciensage.inforesearchgate.net

Once the bis(4-methoxyphenyl)tellurium dichloride is obtained, it can be reduced to the corresponding ditelluride. researchgate.net Various reducing agents are effective for this transformation, including hydrazine (B178648) and sodium sulfite (B76179) (or sodium metabisulfite). researchgate.netrsc.org The reduction of the aryltellurium(IV) dihalide cleaves the Te-halogen bonds and facilitates the formation of the Te-Te bond. A kinetic study on the reduction of a similar compound, p-ethoxyphenyltellurium trichloride, by sulfite revealed a mechanism involving hydrolysis to an aryltellurate, followed by reduction to a tellurium(II) intermediate which then dimerizes and is further reduced to the ditelluride. rsc.org

| Precursor | Reagents | Key Steps | Product | Ref. |

| Anisole, TeCl₄ | - | 1. Formation of 4-methoxyphenyltellurium trichloride 2. Reaction with anisole to form bis(4-methoxyphenyl)tellurium dichloride 3. Reduction | Bis(4-methoxyphenyl) ditelluride | sciensage.inforesearchgate.net |

| Bis(4-methoxyphenyl)tellurium dichloride | Hydrazine or Na₂SO₃ | Reduction of Te(IV) to Te(I) | Bis(4-methoxyphenyl) ditelluride | researchgate.netrsc.org |

Radical-Mediated Synthetic Procedures

Radical reactions offer alternative pathways for the formation and transformation of organotellurium compounds. While the direct radical-mediated synthesis of bis(4-methoxyphenyl) ditelluride is less common, radical processes involving this compound are well-documented.

One relevant study details the synthesis of unsymmetrical diaryl tellurides through a bimolecular homolytic substitution (SH2) reaction. mdpi.comnih.gov In this process, an aryl radical, generated from the corresponding arylhydrazine in the presence of air, attacks a symmetrical diaryl ditelluride (like bis(4-methoxyphenyl) ditelluride). mdpi.comnih.gov This reaction proceeds without a transition-metal catalyst and demonstrates the susceptibility of the Te-Te bond to radical attack, leading to the formation of a new unsymmetrical telluride and a new aryltellanyl radical, which continues the chain. mdpi.com

Conversely, studies investigating the dynamic exchange between different diaryl ditellurides to form unsymmetrical ditellurides have suggested that this process may not be radical-based. nih.gov Experiments conducted in the presence of radical scavengers showed no inhibition of the ditelluride exchange, indicating a likely concerted, non-synchronous mechanism for the Te-Te bond cleavage and formation. nih.gov This highlights the complexity and multiple potential pathways available in tellurium chemistry.

| Reactants | Reagents/Conditions | Mechanism | Outcome | Ref. |

| Arylhydrazine, Bis(4-methoxyphenyl) ditelluride | Et₃N, Benzene (B151609), 60 °C, Air | SH2 reaction of aryl radical on the Te-Te bond | Unsymmetrical diaryl telluride | mdpi.comnih.gov |

| Two different symmetrical ditellurides | Spontaneous in solution | Proposed non-radical, concerted mechanism | Equilibrium mixture of symmetrical and unsymmetrical ditellurides | nih.gov |

Application of Green Chemistry Principles in Ditelluride Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of organotellurium chemistry, which often involves toxic reagents and harsh conditions, the application of these principles is particularly important.

Strategies for a greener synthesis of diaryl ditellurides focus on several key areas:

Alternative Solvents: Replacing hazardous organic solvents with more benign alternatives. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable solvent for the copper-catalyzed coupling of organoboronic acids and dichalcogenides.

Catalysis: Employing catalysts to improve efficiency and reduce waste. Copper-catalyzed syntheses of diaryl chalcogenides from arylboronic acids have been developed that can be performed in ethanol (B145695) at room temperature, significantly reducing energy consumption and avoiding harsh reagents. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The development of protocols that eliminate the need for highly toxic reagents like elemental tellurium or diaryl ditellurides by using precursors like sodium aryltellurites represents a step towards safer and more atom-economical syntheses. researchgate.net

While specific green-certified protocols for bis(4-methoxyphenyl) ditelluride are not extensively detailed in the literature, the general methodologies developed for diaryl chalcogenides are directly applicable.

Functionalization and Derivatization Strategies

The reactivity of bis(4-methoxyphenyl) ditelluride is centered around the relatively weak Te-Te bond, making it a versatile precursor for a variety of other organotellurium compounds.

Chemical Transformations Involving the Te-Te Bond

The ditelluride bond is susceptible to both cleavage and insertion reactions, allowing for a range of chemical transformations.

Oxidation: The Te-Te bond can be readily oxidized. Treatment with oxidizing agents such as hydrogen peroxide or nitric acid can lead to the formation of various oxidation products, including the corresponding tellurinic acid anhydride (B1165640) or tellurium dioxide. The Te-Te bond is cleaved during this process, and the tellurium atom is oxidized from the formal +1 state to a higher oxidation state. Diorganyl tellurides, which can be formed from ditellurides, are known to catalyze the oxidation of thiols to disulfides in the presence of hydrogen peroxide, proceeding through a Te(II)/Te(IV) redox cycle. nih.gov

Reduction: The Te-Te bond is easily cleaved by reducing agents. Sodium borohydride is a common reagent used to reduce diaryl ditellurides to the corresponding sodium aryltellurolates (ArTeNa). This nucleophilic tellurolate is a powerful intermediate that can be used to synthesize a wide array of other organotellurium compounds, such as unsymmetrical tellurides, by reaction with alkyl or aryl halides.

| Transformation | Reagents | Product(s) | Ref. |

| Oxidation | Hydrogen peroxide, Nitric acid | Tellurium dioxide, 4-methoxyphenol | |

| Reduction | Sodium borohydride (NaBH₄) | 4-Methoxyphenyltellurolate anion | |

| Halogenation | Chlorine, Bromine | 4-Methoxyphenyltellurium trihalide |

Modification of the Aryl Moieties for Precursor Synthesis

The synthesis of bis(4-methoxyphenyl) ditelluride often proceeds through crucial precursors, primarily diaryltellurium dihalides. The formation of these precursors hinges on the effective activation and modification of the 4-methoxyphenyl (anisyl) moiety to facilitate the introduction of the tellurium atom.

One of the most common strategies involves the preparation of an organometallic reagent from an aryl halide. For instance, 4-methoxyphenylmagnesium bromide, a Grignard reagent, is synthesized from 4-bromoanisole. This nucleophilic species readily reacts with tellurium tetrachloride (TeCl₄) in an inert solvent like dry tetrahydrofuran (THF) to yield bis(4-methoxyphenyl)tellurium dichloride. researchgate.net This dihalide can then be reduced to the target ditelluride.

Another approach is the direct electrophilic telluration of anisole. Depending on the reactivity of the aromatic substrate, this reaction can be performed with or without a Lewis acid catalyst. researchgate.net The electron-donating methoxy (B1213986) group on the aromatic ring activates it towards electrophilic attack by a tellurium-containing electrophile.

Furthermore, precursors can be generated through coupling reactions. A method involving the reaction of 4-methoxyphenyl iodide with tellurium powder in dimethylformamide (DMF) has been reported. This reaction is facilitated by a copper catalyst and a base at elevated temperatures, leading to the formation of the ditelluride. The modification here involves starting with an iodinated aryl group to enable the coupling chemistry.

The table below summarizes key precursor synthesis methods involving the modification of the 4-methoxyphenyl group.

| Precursor | Starting Aryl Compound | Reagents | Key Conditions | Yield | Reference |

| Bis(4-methoxyphenyl)tellurium dichloride | 4-Methoxyphenylmagnesium bromide | Tellurium tetrachloride (TeCl₄) | Dry THF, -78°C to room temperature | 62% | |

| Bis(aryl)tellurium dichlorides | Anisole | Tellurium tetrachloride (TeCl₄) | With or without Lewis acid catalyst | - | researchgate.net |

| Bis(4-methoxyphenyl) ditelluride | 4-Methoxyphenyl iodide | Tellurium powder, CuMo₆ catalyst, KOH | DMF, 120°C, 12 hours | 69% |

Generation of Related Organotellurium Species from Bis(4-methoxyphenyl) Ditelluride

Bis(4-methoxyphenyl) ditelluride is a versatile platform for the synthesis of a diverse range of other organotellurium compounds. The Te-Te bond is susceptible to both reductive and oxidative cleavage, as well as radical reactions, enabling its transformation into various valuable products.

Synthesis of Unsymmetrical Diaryl Tellurides: A significant application is in the synthesis of unsymmetrical diaryl tellurides. nih.gov This is achieved through a transition-metal-free bimolecular homolytic substitution (SH2) reaction. Aryl radicals, generated from arylhydrazines in the presence of air, readily attack the Te-Te bond of bis(4-methoxyphenyl) ditelluride. mdpi.com This method is highly effective and tolerates various functional groups on both the incoming aryl radical and the ditelluride substrate. mdpi.com The presence of the electron-donating methoxy groups on the ditelluride influences the reaction equilibrium. mdpi.com

Formation of Diaryltellurium Dihalides: Bis(4-methoxyphenyl) ditelluride can be converted to the corresponding diaryltellurium dihalides through oxidative addition. Reaction with halogens such as chlorine or iodine cleaves the Te-Te bond and oxidizes the tellurium(I) centers to tellurium(IV), yielding bis(4-methoxyphenyl)tellurium dichloride or diiodide, respectively. core.ac.uk These dihalides are stable, crystalline solids and serve as important precursors themselves for other reactions. researchgate.netcore.ac.uk For example, bis(p-methoxyphenyl)tellurium(IV) diiodide has been isolated and characterized, revealing a pseudo-trigonal bipyramidal geometry at the tellurium atom. core.ac.ukresearchgate.net

Reduction to Tellurolates and Other Species: Reduction of the ditelluride bond is a common transformation. Strong reducing agents can cleave the molecule to produce tellurium and 4-methoxyaniline. Milder reduction, for instance with sodium borohydride (NaBH₄), generates a sodium tellurolate (ArTeNa). nih.gov This highly nucleophilic species is a powerful intermediate that can be used to synthesize a variety of other organotellurium compounds, such as unsymmetrical tellurides, by reaction with alkyl or aryl halides. nih.gov

The table below details the generation of various organotellurium species from bis(4-methoxyphenyl) ditelluride.

| Product Species | Reaction Type | Reagents | Key Features | Reference |

| Unsymmetrical Diaryl Tellurides | SH2 Reaction | Arylhydrazines, air | Transition-metal-free; tolerant of electron-donating groups on the ditelluride. | nih.govmdpi.com |

| Bis(4-methoxyphenyl)tellurium dichloride | Oxidative Addition | Chlorine (Cl₂) | Cleavage of Te-Te bond; oxidation of Te(I) to Te(IV). | |

| Bis(4-methoxyphenyl)tellurium diiodide | Oxidative Addition | Iodine (I₂) | Forms stable, crystalline Te(IV) dihalide. | core.ac.uk |

| Sodium (4-methoxyphenyl)tellurolate | Reduction | Sodium borohydride (NaBH₄) | Forms a nucleophilic tellurolate intermediate for further synthesis. | nih.gov |

Reactivity and Mechanistic Investigations of Bis 4 Methoxyphenyl Ditelluride

General Reactivity Patterns in Organotellurium Ditellurides

Organotellurium compounds, particularly diorgano ditellurides, exhibit a rich and varied reactivity. wikipedia.org The chemistry of these compounds is largely dictated by the tellurium-tellurium (Te-Te) bond, which is relatively weak and susceptible to cleavage. rsc.org Commonly encountered organotellurium compounds include diorganomono- and ditellurides, with the general formulas R₂Te and (RTe)₂, respectively. wikipedia.org

The reactivity of organotellurium ditellurides is influenced by the nature of the organic substituents. The presence of electron-donating groups, such as the methoxy (B1213986) group in bis(4-methoxyphenyl) ditelluride, can modulate the electronic properties and, consequently, the reactivity of the Te-Te bond. The comparable bond energies of Te-Te and Te-C bonds can sometimes lead to unexpected reactivity, including the cleavage of Te-C bonds in addition to the more common Te-Te bond scission. rsc.org

A general and highly useful reaction of diorgano ditellurides is their reduction to form organotelluride anions (RTe⁻). wikipedia.org These anions are potent nucleophiles and serve as valuable intermediates in organic synthesis. Conversely, diorgano ditellurides can be formed through the oxidation of these telluride anions. wikipedia.org

The general reactivity patterns are summarized in the table below:

| Reaction Type | Reagents/Conditions | Products | Reference |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Telluroxides, Tellurinic anhydrides | nih.gov |

| Reduction | Reducing agents (e.g., NaBH₄) | Organotellurolates (RTe⁻) | wikipedia.org |

| Reaction with Organolithium | R'Li | RTeR' and LiTeR | wikipedia.org |

| Halogenation | Halogens (e.g., Cl₂, Br₂) | Aryltellurium trihalides |

Oxidative and Reductive Transformations

Bis(4-methoxyphenyl) ditelluride can undergo oxidation to yield various tellurium(IV) and tellurium(VI) species. The oxidation of diaryl ditellurides can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice. nih.gov The initial product of oxidation is often the corresponding tellurinic acid anhydride (B1165640). nih.gov For instance, the oxidation of bis(4-methoxyphenyl) ditelluride with H₂O₂ can lead to the formation of the corresponding tellurinic acid. nih.gov

This compound can act as a catalyst in oxidation reactions. For example, bis(4-methoxyphenyl) telluride, a related compound, has been used at a 1.0 mol % loading in the photooxidation of thiols to disulfides with excellent yields. nih.gov The catalytic cycle for such oxidations often involves the initial oxidation of the ditelluride to a tellurinic acid. nih.gov This species can then exist in equilibrium with other active species in the presence of an acid, which are responsible for the oxidation of the substrate. nih.gov

A notable oxidation product is bis(p-methoxyphenyl)tellurium dichloride, which can be synthesized by the reaction of anisole (B1667542) with tellurium tetrachloride. sciensage.info This dichloride can also be isolated from reaction mixtures where the ditelluride is subjected to certain conditions, indicating a pathway involving oxidation and other transformations. sciensage.info The geometry around the tellurium atom in such bis-aryltelluriumdihalides is typically a pseudo-trigonal bipyramidal structure. sciensage.info

The oxidation of bis(4-methoxyphenyl) ditelluride can also be achieved electrochemically, leading to the formation of dicarboxylates in the presence of carboxylic acids. nih.gov

The reduction of bis(4-methoxyphenyl) ditelluride is a fundamental process that typically involves the cleavage of the Te-Te bond to generate tellurolate anions. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting 4-methoxyphenyltellurolate anion is a powerful nucleophile used in various organic transformations.

The general reduction pathway can be represented as: (CH₃OC₆H₄Te)₂ + 2 [H] → 2 CH₃OC₆H₄TeH

The intermediate tellurol (CH₃OC₆H₄TeH) is generally unstable and is readily oxidized back to the ditelluride, so these reductions are typically performed in situ for subsequent reactions. wikipedia.org

Another method for the reductive cleavage of the Te-Te bond is the reaction with organolithium reagents. wikipedia.org For example, reaction with butyllithium (B86547) would yield lithium 4-methoxyphenyltellurolate. wikipedia.org Similarly, elemental lithium can also reduce diphenyl ditelluride to lithium phenyltellurolate, a reaction that is analogous for the methoxy-substituted derivative. wikipedia.org

Reactions with Organic Electrophiles and Nucleophiles

The reactivity of bis(4-methoxyphenyl) ditelluride towards electrophiles and nucleophiles is a cornerstone of its synthetic utility. The Te-Te bond can be cleaved by strong nucleophiles. For example, organolithium reagents react with diaryl ditellurides to produce a mixed telluride and a lithium tellurolate. wikipedia.org

The primary mode of reaction with electrophiles often involves the prior reduction of the ditelluride to the corresponding tellurolate anion, which then acts as the nucleophile. wikipedia.org This two-step, one-pot procedure allows for the synthesis of unsymmetrical diaryl or alkyl-aryl tellurides.

The general scheme is as follows:

(ArTe)₂ + 2 M → 2 ArTeM (where Ar = 4-methoxyphenyl (B3050149), M = Li, Na)

ArTeM + R-X → ArTeR + MX (where R-X is an alkyl or aryl halide)

Direct reactions with electrophiles are also possible. For example, tellurium tetrachloride reacts with electron-rich arenes like anisole to give aryltellurium trichlorides, which can be considered an electrophilic substitution on the aromatic ring, although this is a reaction of the monomeric tellurium species rather than the ditelluride itself. wikipedia.orgsciensage.info

Radical Reaction Pathways and Their Mechanistic Elucidation

The relatively low bond dissociation energy of the Te-Te bond in diorgano ditellurides makes it susceptible to homolytic cleavage upon exposure to heat or light, generating telluryl radicals (RTe•). This property is fundamental to the radical reactions involving these compounds.

Diphenyl ditelluride, a closely related compound, is known to act as both a tellurium source and a reducing agent in radical-mediated coupling reactions. This suggests that bis(4-methoxyphenyl) ditelluride can also participate in similar radical pathways. The 4-methoxyphenyltelluryl radical (CH₃OC₆H₄Te•) generated from the homolytic cleavage can initiate or participate in various radical chain processes.

The homolytic cleavage can be represented as: (CH₃OC₆H₄Te)₂ ⇌ 2 CH₃OC₆H₄Te•

The formation of these radicals is a key step in many reactions catalyzed or mediated by ditellurides. The stability and reactivity of these radicals are influenced by the electronic nature of the aryl substituents. The electron-donating methoxy group in bis(4-methoxyphenyl) ditelluride can influence the stability of the resulting radical, thereby affecting the kinetics and pathways of the radical reactions.

Participation in Radical Chain Reactions

Bis(4-methoxyphenyl) ditelluride is an active participant in radical chain reactions, a characteristic stemming from the inherent weakness of the tellurium-tellurium (Te-Te) and carbon-tellurium (C-Te) bonds. This reactivity is particularly evident in its role as a chain transfer agent in controlled radical polymerizations and its ability to interact with free radicals, thereby exhibiting antioxidant properties. oup.com

The central mechanism governing its involvement in these reactions is the bimolecular homolytic substitution (S_H2) at the tellurium atom. In this process, a radical species (R•) attacks one of the tellurium atoms of the ditelluride, leading to the cleavage of the Te-Te bond and the formation of a new carbon-tellurium or other radical-tellurium bond, with the concomitant release of a 4-methoxyphenyltellanyl radical ((4-CH₃OC₆H₄)Te•). This process is depicted in the following scheme:

R• + (4-CH₃OC₆H₄)TeTe(C₆H₄OCH₃-4) → R-Te(C₆H₄OCH₃-4) + (4-CH₃OC₆H₄)Te•

This reactivity has been harnessed in the field of polymer chemistry, specifically in organotellurium-mediated radical polymerization (TERP). In TERP, bis(4-methoxyphenyl) ditelluride can function as a chain transfer agent to control the molecular weight and dispersity of polymers. The process can be initiated either thermally or photochemically, often with the use of a radical initiator like azobisisobutyronitrile (AIBN). The addition of ditellurides has been shown to be effective in improving the control of the molecular weight distribution in the polymerization of monomers such as methacrylates.

The general steps in such a radical chain polymerization involving a ditelluride as a chain transfer agent are:

Initiation: A radical initiator (I) decomposes to form primary radicals (I•). I-I → 2I•

Propagation: The primary radical reacts with a monomer (M) to start the polymer chain (P₁•), which then propagates by adding more monomer units. I• + M → P₁• P_n• + M → P_{n+1}•

Chain Transfer: The growing polymer radical (P_n•) reacts with bis(4-methoxyphenyl) ditelluride in an S_H2 reaction. This terminates the growth of that specific polymer chain and generates a 4-methoxyphenyltellanyl radical. P_n• + (4-CH₃OC₆H₄)₂Te₂ → P_n-Te(C₆H₄OCH₃-4) + (4-CH₃OC₆H₄)Te•

Re-initiation: The newly formed 4-methoxyphenyltellanyl radical can then initiate the growth of a new polymer chain. (4-CH₃OC₆H₄)Te• + M → (4-CH₃OC₆H₄)Te-M•

Termination: The radical chain reaction is ultimately terminated by the combination or disproportionation of radical species. P_n• + P_m• → P_{n+m} or P_n + P_m

This reversible activation and deactivation of polymer chains by the ditelluride allows for a more uniform growth of all chains, leading to polymers with a narrow molecular weight distribution.

The antioxidant activity of bis(4-methoxyphenyl) ditelluride is also a direct consequence of its participation in radical reactions. The tellurium atoms can donate electrons to neutralize free radicals, thereby mitigating oxidative stress. oup.com This radical scavenging capability is a key aspect of its biological activity.

Thermal and Photochemical Reactivity Studies

The reactivity of bis(4-methoxyphenyl) ditelluride is significantly influenced by thermal and photochemical stimuli, primarily due to the lability of the Te-Te bond.

Thermal Reactivity

Studies on analogous organotellurium compounds suggest that the thermal decomposition of bis(4-methoxyphenyl) ditelluride likely proceeds via homolytic cleavage of the Te-Te bond to generate two 4-methoxyphenyltellanyl radicals. The general decomposition pathway for diaryl ditellurides can lead to the formation of diaryl tellurides and elemental tellurium.

(4-CH₃OC₆H₄)₂Te₂ (heat) → 2 (4-CH₃OC₆H₄)Te•

These resulting radicals can then undergo further reactions, such as abstracting hydrogen from the solvent or other molecules, or disproportionating. The precise products and their distribution are dependent on the reaction conditions, including temperature and the solvent used. While specific thermal analysis data like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for bis(4-methoxyphenyl) ditelluride are not widely reported in public literature, the general instability of organotellurium compounds at elevated temperatures is a well-established characteristic. The dynamic nature of the Te-Te bond also allows for exchange reactions with other ditellurides at room temperature.

Photochemical Reactivity

Bis(4-methoxyphenyl) ditelluride is photosensitive and undergoes photochemical reactions upon exposure to light, particularly in the UV-Vis region. Organotellurium compounds, in general, are known to be sensitive to light. The primary photochemical process is the homolytic cleavage of the Te-Te bond, which has a lower bond dissociation energy compared to the analogous disulfide and diselenide bonds. This photodissociation generates 4-methoxyphenyltellanyl radicals.

(4-CH₃OC₆H₄)₂Te₂ + hν → 2 (4-CH₃OC₆H₄)Te•

The table below summarizes the expected reactivity of bis(4-methoxyphenyl) ditelluride under different conditions.

| Condition | Reactivity Type | Primary Process | Potential Products |

| Radical Initiator (e.g., AIBN) | Radical Chain Reaction | S_H2 Reaction | Aryl-tellurium adducts, 4-methoxyphenyltellanyl radicals |

| Heat | Thermal Decomposition | Homolytic Te-Te bond cleavage | 4-Methoxyphenyltellanyl radicals, diaryl telluride, elemental tellurium |

| UV-Vis Light | Photochemical Decomposition | Homolytic Te-Te bond cleavage | 4-Methoxyphenyltellanyl radicals |

Applications of Bis 4 Methoxyphenyl Ditelluride in Synthetic Methodologies and Advanced Chemical Processes

Role as a Reagent in Organic Synthesis

Bis(4-methoxyphenyl) ditelluride serves as a key reagent in several important organic transformations, leveraging the unique reactivity of the tellurium-tellurium bond.

Bis(4-methoxyphenyl) ditelluride, and its corresponding telluride, have been effectively employed as catalysts for the debromination of vicinal dibromides to produce olefins. oup.com In a two-phase system consisting of benzene (B151609) and an aqueous solution of potassium disulfite, catalytic amounts of bis(4-methoxyphenyl) telluride facilitate the conversion of compounds like erythro-1,2-dibromo-1,2-diphenylethane to trans-stilbene. oup.com The reaction is understood to proceed through a catalytic cycle where the diaryltellurium(II) species is first brominated by the vicinal dibromide to form a diaryltellurium(IV) dibromide. oup.com This intermediate is then reduced back to the telluride by potassium disulfite, regenerating the catalyst and completing the cycle. oup.com The presence of the diaryl telluride is essential for the reaction to proceed. oup.com

Table 1: Catalytic Debromination of meso-1,2-Dibromo-1,2-diphenylethane using Bis(4-methoxyphenyl) Telluride

| Substrate | Catalyst | Reductant | Solvent System | Product | Yield |

|---|

Data sourced from studies on catalytic debromination reactions. oup.com

The cleavage of the Te-Te bond in bis(4-methoxyphenyl) ditelluride allows for the introduction of the 4-methoxyphenyltelluro group into other organic molecules, a process known as tellurolation. This is often achieved by reducing the ditelluride to form a tellurolate anion, which then acts as a potent nucleophile. For instance, the reaction of bis(4-methoxyphenyl) ditelluride with a reducing agent can generate the corresponding tellurolate, which can then be used in nucleophilic substitution reactions with alkyl or aryl halides. wikipedia.org A notable example includes the reaction of bis(4-methoxyphenyl) ditelluride with 2-bromodiphenylamine under lithiation conditions to achieve tellurolation. Furthermore, the reaction of aryl radicals, generated from arylhydrazines, with diaryl ditellurides leads to the formation of unsymmetrical diaryl tellurides through a bimolecular homolytic substitution (S_H2) on the tellurium atom. mdpi.comnih.gov

Bis(4-methoxyphenyl) ditelluride is a valuable starting material for the synthesis of other important organotellurium reagents. It can be readily converted into the corresponding diaryltellurium dihalides, such as bis(4-methoxyphenyl)tellurium dichloride or dibromide, through oxidative addition with halogens. oup.comsciensage.info These tellurium(IV) compounds are stable and can be isolated, but also serve as intermediates in catalytic cycles. oup.comsciensage.info For example, bis(4-methoxyphenyl)tellurium dichloride can be synthesized and characterized, and it is known to be a precursor for the ditelluride via reductive elimination.

Moreover, treatment of diaryl ditellurides with organolithium or Grignard reagents results in the cleavage of the Te-Te bond, providing access to highly reactive organotelluride anions (ArTeLi) and organotelluromagnesium halides (ArTeMgX). wikipedia.org These intermediates are powerful nucleophiles used in the synthesis of unsymmetrical tellurides and other complex tellurium-containing molecules. wikipedia.org The synthesis of optically active tellurium-containing binaphthyl compounds, which are used in asymmetric catalysis, often starts from the corresponding ditellurides. researchgate.net

While bis(4-methoxyphenyl) ditelluride itself is not a chiral reagent, it serves as a crucial precursor for the synthesis of chiral organotellurium compounds that are employed in stereoselective transformations. For example, optically active ditellurides, such as (S,S)-bis[l-(l′-naphthyl)-2-naphthyl]ditelluride, have been synthesized and used to generate chiral tellurium reagents for asymmetric 1,4-addition reactions to α,β-unsaturated ketones. researchgate.net The ability to create configurationally stable diorganozinc compounds from olefins and subsequently react them with electrophiles with retention of configuration highlights the potential of organotellurium chemistry in stereoselective synthesis. nih.gov

The reactions involving bis(4-methoxyphenyl) ditelluride often exhibit high regioselectivity. The debromination of vicinal dibromides is a prime example, where the reaction specifically targets the two adjacent carbon-bromine bonds. oup.com Similarly, tellurolation reactions using tellurolates generated from the ditelluride proceed with high regioselectivity, as the nucleophilic tellurium atom attacks specific electrophilic centers in the substrate molecule.

Catalytic Applications in Chemical Transformations

The catalytic potential of bis(4-methoxyphenyl) ditelluride extends to its use as a ligand precursor in homogeneous catalysis.

Diaryl ditellurides, including bis(4-methoxyphenyl) ditelluride, can function as precursors to tellurolate ligands in transition metal-catalyzed reactions. The Te-Te bond can be cleaved in the presence of a metal complex, leading to the formation of metal-tellurolate species. rsc.org These complexes have shown catalytic activity in various cross-coupling reactions. For instance, performing an oxidative addition reaction between a palladium(0) complex like [Pd(PPh₃)₄] and a diaryl ditelluride can yield binuclear palladium complexes with bridging aryl tellurolate ligands. rsc.org These types of complexes are relevant in catalytic cycles, such as the Suzuki-Miyaura coupling. researchgate.net The use of diaryl ditellurides to generate tellurenated ligands and their subsequent metal complexes is an active area of research, aiming to develop novel catalysts for a range of organic transformations. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Bis(4-methoxyphenyl) ditelluride |

| Potassium disulfite |

| erythro-1,2-Dibromo-1,2-diphenylethane |

| trans-Stilbene |

| 2-Bromodiphenylamine |

| Bis(4-methoxyphenyl)tellurium dichloride |

| Bis(4-methoxyphenyl) tellurium dibromide |

| (S,S)-Bis[l-(l′-naphthyl)-2-naphthyl]ditelluride |

| α,β-Unsaturated ketones |

| Palladium(0) complex |

Role as a Catalyst in Specific Organic Reactions (e.g., Oxidation)

Bis(4-methoxyphenyl) ditelluride has demonstrated its utility as an efficient catalyst in specific organic transformations, most notably in the aerobic oxidation of thiols to disulfides. Under photosensitized conditions, diaryl tellurides, including bis(4-methoxyphenyl) telluride, effectively catalyze this conversion, yielding the corresponding disulfides in good to excellent yields nih.gov. This process is significant as it represents a green chemistry approach, utilizing molecular oxygen from the air as the terminal oxidant, which circumvents the need for harsher, stoichiometric oxidizing agents nih.govqu.edu.qa. The reaction's success under mild, photochemical conditions highlights the unique reactivity of the organotellurium center. The scope of this catalytic activity extends to various thiols, including those with aromatic and heterocyclic moieties sigmaaldrich.com.

Mechanistic Studies of Catalytic Cycles

The catalytic cycle for the diaryl telluride-catalyzed aerobic oxidation of thiols involves the generation of a highly reactive tellurium species. The proposed mechanism begins with the photosensitizer, which, upon irradiation, activates molecular oxygen to its singlet state (¹O₂). The ground state diaryl telluride (Ar₂Te) then reacts with this singlet oxygen. This reaction is believed to form a tellurone oligomer, which serves as the active oxidizing species in the catalytic cycle nih.gov.

A plausible mechanism for the oxidation of thiols by the activated tellurium species involves a series of steps. For instance, in related tellurium-catalyzed oxidations, a Te(IV) telluroxide species can become hydrated to form a Te(IV) dihydroxy tellurane. This intermediate then undergoes iterative substitution with the thiol substrate, followed by the elimination of water. The final step is the reductive elimination of the disulfide product, which regenerates the initial Te(II) species, thus completing the catalytic cycle google.comgelest.com. This cycle allows a small amount of the telluride catalyst to facilitate the oxidation of a much larger quantity of the thiol substrate.

Precursor in Material Science Research and Nanomaterial Synthesis (Non-Biological)

In the field of material science, bis(4-methoxyphenyl) ditelluride and its structural analogs serve as valuable precursors for creating more complex tellurium-containing materials, ranging from polymers to inorganic nanocrystals . The Te-Te bond in the ditelluride can be cleaved to provide a reactive source of tellurium for incorporation into various material scaffolds.

Synthesis of Tellurium-Containing Polymers and Thin Films

While specific examples detailing the direct polymerization of bis(4-methoxyphenyl) ditelluride are not extensively documented in the reviewed literature, organotellurium compounds, in general, are foundational for creating novel polymers with unique properties. Tellurium-containing polymers are of increasing interest for their potential in optoelectronics and as responsive biomaterials sigmaaldrich.com. The large atomic size and lower electronegativity of tellurium impart distinct redox and coordination properties to these polymers.

For the fabrication of thin films, techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) are commonly employed, utilizing volatile organometallic precursors mdpi.comresearchgate.net. While precursors such as diethyltelluride have been used to create tungsten ditelluride thin films researchgate.net, diaryl ditellurides represent another class of compounds that could potentially serve as tellurium sources in such deposition processes, given their ability to decompose and release tellurium under thermal conditions frontiersin.orgsciensage.info.

Fabrication of Inorganic Telluride Materials

Diaryl ditellurides have proven to be effective, air-stable sources of tellurium for the synthesis of inorganic metal telluride nanocrystals. In a notable example, diphenyl ditelluride, a close structural analog of bis(4-methoxyphenyl) ditelluride, was used in a phosphine-free method to synthesize copper telluride (Cu₂Te) nanocrystals nih.gov. This method demonstrates the optimal reactivity of the ditelluride precursor for achieving controlled synthesis of metal chalcogenides at moderate temperatures. The ability to control reaction parameters allows for the formation of nanocrystals with varied shapes, such as 1D nanorods and 2D nanoplates nih.gov. This approach avoids the use of more sensitive or toxic tellurium sources. The success of this method suggests that bis(4-methoxyphenyl) ditelluride could similarly serve as a precursor for a variety of metal telluride materials, which have applications in thermoelectrics and optoelectronics.

Table 1: Application of Diaryl Ditelluride as a Precursor in Inorganic Material Synthesis

| Precursor | Inorganic Material Synthesized | Synthesis Method | Key Advantage |

| Diphenyl Ditelluride | Copper Telluride (Cu₂Te) Nanocrystals | Colloidal Synthesis | Phosphine-free, air-stable precursor |

Application in Gold Nanoparticle Synthesis as Reducers and Stabilizers

A significant application of diaryl ditellurides in nanotechnology is their dual role as both reducing and stabilizing agents in the synthesis of gold nanoparticles (AuNPs). Research has demonstrated that diphenyl ditelluride can reduce a gold(III) salt (HAuCl₄) to elemental gold (Au(0)) in a single-step reaction to form nanoparticles [1 from search 2, 3 from search 2].

Simultaneously, the organotellurium compound acts as a stabilizer. Following the reduction of the gold ions, the tellurium-containing fragments form a protective organometallic shell around the gold core [1 from search 2, 2 from search 2]. This Au-Te core-shell structure results in a highly stable colloidal solution that prevents the nanoparticles from aggregating. A key advantage of this method is that the organotellurium shell can be easily removed using nucleophilic solvents like water or ethanol (B145695), yielding "naked" gold nanoparticles that are ready for further functionalization or application [1 from search 2, 3 from search 2]. The methoxy (B1213986) groups on bis(4-methoxyphenyl) ditelluride would be expected to enhance the solubility and reactivity of the precursor compared to the unsubstituted diphenyl ditelluride .

Advanced Spectroscopic and Structural Elucidation Methodologies for Bis 4 Methoxyphenyl Ditelluride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organotellurium compounds.

¹²⁵Te NMR spectroscopy is particularly powerful for studying tellurium-containing molecules, offering a very wide chemical shift range that is highly sensitive to the electronic and structural environment of the tellurium nucleus. huji.ac.il The ¹²⁵Te nucleus is the preferred isotope for NMR studies due to its higher sensitivity and tendency to produce sharper signals compared to ¹²³Te. huji.ac.il

The chemical shift of ¹²⁵Te in diaryl ditellurides is significantly influenced by the substituents on the aromatic rings and the conformation of the molecule. nih.govrsc.org For instance, the chemical shift of diphenyl ditelluride has been shown to be highly sensitive to the molecule's geometry. nih.gov The chemical shifts for tellurium compounds can span a wide range, from -1400 to +3400 ppm. huji.ac.il In some cases, diphenyl ditelluride (Ph₂Te₂) in CDCl₃, with a chemical shift of 422 ppm, is used as a reference. northwestern.edu

The analysis of ¹²⁵Te chemical shifts is aided by theoretical calculations, such as those using density functional theory (DFT). rsc.org These calculations help in understanding the factors that govern the chemical shielding of the tellurium nucleus. rsc.org Studies have shown that the variation in ¹²⁵Te chemical shifts is primarily due to the magnetic coupling between the tellurium p-character lone pair and antibonding orbitals. rsc.org The energy and polarization of these antibonding orbitals, which are influenced by substituents and secondary interactions, directly affect the strength of this coupling and thus the degree of deshielding of the tellurium nucleus. rsc.org

Table 1: ¹²⁵Te NMR Data for Selected Organotellurium Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Diphenyl ditelluride | CDCl₃ | 422 | northwestern.edu |

| Me₂Te | Neat/Benzene (B151609) | 0 | northwestern.edu |

This table is for illustrative purposes and highlights the chemical shift referencing standard.

To gain a more comprehensive understanding of the molecular structure of bis(4-methoxyphenyl) ditelluride and its derivatives, multidimensional NMR techniques are employed. These experiments provide information about the connectivity between different nuclei within the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These 2D NMR experiments correlate the chemical shifts of protons (¹H) with directly attached heteronuclei, most commonly ¹³C. libretexts.orgustc.edu.cn An HSQC or HMQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. libretexts.org This is invaluable for assigning the ¹H and ¹³C signals of the methoxy (B1213986) group and the aromatic rings in bis(4-methoxyphenyl) ditelluride.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity within a molecule. libretexts.org It reveals correlations between protons and carbons that are separated by two, three, or even four bonds (e.g., H-C-C, H-C-C-C). libretexts.org For bis(4-methoxyphenyl) ditelluride, HMBC can be used to confirm the connection between the methoxy protons and the aromatic ring, and between the aromatic protons and the tellurium-bound carbon.

The combination of these multidimensional NMR techniques allows for a detailed and unambiguous assignment of the proton and carbon signals, providing a complete picture of the molecular framework. ustc.edu.cn

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is particularly important for compounds containing tellurium, as it has a characteristic isotopic pattern that can be clearly resolved with HRMS. The molecular formula of bis(4-methoxyphenyl) ditelluride is C₁₄H₁₄O₂Te₂.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint of the molecule's structure. chemguide.co.uk The fragmentation of organotellurium compounds can be complex, but analysis of the resulting fragments can confirm the presence of specific structural motifs. libretexts.orgyoutube.com For bis(4-methoxyphenyl) ditelluride, characteristic fragments would include ions corresponding to the loss of a methoxy group, the cleavage of the Te-Te bond, or the loss of a methoxyphenyltelluro group. The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are used to identify functional groups and to study the bonding within a molecule. rsc.org For bis(4-methoxyphenyl) ditelluride, IR and Raman spectra would show characteristic bands for the C-H and C-O stretching of the methoxy group, the aromatic C-H and C=C stretching vibrations, and the Te-C stretching vibration. The Te-Te stretching vibration, which is expected to be weak in the IR spectrum, should be observable in the Raman spectrum. The positions of these bands can be influenced by the conformation of the molecule and any intermolecular interactions. nih.govresearchgate.net

X-ray Diffraction Crystallography Methodologies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure of bis(4-methoxyphenyl) ditelluride and its derivatives. researchgate.net This technique has been successfully applied to characterize bis(p-methoxyphenyl) telluride, revealing an angular geometry at the tellurium atom as predicted by VSEPR theory. researchgate.net The crystal structure of bis-(p-methoxyphenyl)tellurium dichloride, a related derivative, was determined to be triclinic with a P-1 space group. nih.govresearchgate.net Similarly, two polymorphs of bis(4-methoxyphenyl)tellurium(IV) diiodide were identified, both crystallizing in the triclinic P-1 space group but with a different number of molecules in the unit cell (Z=8 for form Ia and Z=4 for form Ib). carleton.edunih.gov

In these dihalide derivatives, the geometry at the tellurium atom is described as pseudo-trigonal bipyramidal, with the two halogen atoms occupying the axial positions and the two aryl groups and a stereochemically active lone pair of electrons situated in the equatorial plane. carleton.edunih.gov The Te-C bond lengths in bis(p-methoxyphenyl) telluride are approximately 2.110 Å and 2.112 Å. researchgate.net In the diiodide derivative, the Te-C distances are in the range of 2.107(4) to 2.128(6) Å. carleton.edunih.gov The C-Te-C bond angle in the telluride is 99.5(1)°, while in the diiodide derivatives, it ranges from 95.3(3)° to 97.9(2)°. researchgate.netcarleton.edunih.gov

Table 2: Selected Crystallographic Data for Bis(4-methoxyphenyl) Telluride and Its Dihalide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |

| (p-MeOC₆H₄)₂TeCl₂ | Triclinic | P-1 | 10.1853(12) | 12.3771(16) | 13.4842(17) | 109.235(5) | 99.519(5) | 102.705(5) | 4 | nih.govresearchgate.net |

| (p-MeOC₆H₄)₂TeI₂ (Ia) | Triclinic | P-1 | 11.822(4) | 14.812(5) | 22.612(3) | 73.57(2) | 75.40(2) | 67.38(3) | 8 | carleton.edu |

| (p-MeOC₆H₄)₂TeI₂ (Ib) | Triclinic | P-1 | - | - | - | - | - | - | 4 | carleton.edu |

Data compiled from literature sources. Note: Full lattice parameters for polymorph Ib were not provided in the cited source.

Powder X-ray diffraction (PXRD) is a fundamental technique for the phase identification of crystalline materials. rigaku.com It is particularly valuable for analyzing polycrystalline samples to determine their bulk composition and to identify the presence of different crystalline phases or polymorphs. rigaku.comnih.gov The phenomenon of polymorphism, where a compound can exist in multiple crystal structures, is critical in fields like pharmaceuticals, and PXRD is a primary tool for its detection and control.

The PXRD pattern is a fingerprint of a crystalline solid. By comparing the experimental diffraction pattern of a sample of bis(4-methoxyphenyl) ditelluride to standard patterns from databases or patterns simulated from single-crystal data, one can confirm its phase purity. rigaku.com Furthermore, if different synthetic conditions lead to different crystalline forms (polymorphs), PXRD can readily distinguish between them. The technique is also essential for monitoring phase transformations that might occur due to external factors like temperature or pressure. While single-crystal XRD provides the ultimate structural detail of one crystal, PXRD confirms that the bulk material consists of that same crystalline phase. In cases where suitable single crystals cannot be grown, advanced methods now allow for crystal structure determination directly from high-quality powder diffraction data. nih.gov

Electronic Spectroscopy Techniques

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and non-bonding electrons present. For molecules containing aromatic rings like bis(4-methoxyphenyl) ditelluride, characteristic absorptions corresponding to π → π* transitions are expected.

In related compounds containing the 4-methoxyphenyl (B3050149) group, specific electronic transitions have been identified. For instance, the UV-Vis spectrum of a chalcone (B49325) derivative featuring a 4-methoxyphenyl substituent shows an absorption maximum around 342 nm, which is assigned to an n-π* transition originating from the aromatic ring. nih.gov More complex systems, such as 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP), exhibit a very intense Soret band near 418 nm and several weaker Q-bands in the visible region, all associated with π → π* transitions within the extended porphyrin macrocycle. nih.gov The electronic transitions in bis(4-methoxyphenyl) ditelluride itself would be influenced by the 4-methoxyphenyl chromophores as well as electronic transitions involving the Te-Te bond. The presence of the methoxy groups as electron-donating substituents is expected to cause a bathochromic (red) shift of the π → π* transitions of the phenyl rings compared to unsubstituted benzene.

Table 3: UV-Vis Absorption Data for Compounds Containing the 4-Methoxyphenyl Moiety

| Compound | Solvent | λmax (nm) | Type of Transition (Assignment) |

| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | - | 342 | n → π* (Aromatic ring excitation) nih.gov |

| 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin | CHCl₃ | 417.89 | π → π* (Soret Band) nih.gov |

| 519.12 | π → π* (Q-Band) nih.gov | ||

| 555.69 | π → π* (Q-Band) nih.gov | ||

| 593.69 | π → π* (Q-Band) nih.gov | ||

| 650.27 | π → π* (Q-Band) nih.gov |

Data compiled from literature sources.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. This methodology provides direct experimental access to orbital energies and has been instrumental in understanding the bonding and electronic environments within organotellurium compounds. While specific photoelectron spectra for bis(4-methoxyphenyl) ditelluride are not extensively reported in the literature, a comprehensive understanding of its electronic structure can be constructed by analyzing data from structurally related diaryl ditellurides and other organotellurium species. This section will, therefore, discuss the anticipated features in both X-ray photoelectron spectroscopy (XPS) and UV photoelectron spectroscopy (UPS) of bis(4-methoxyphenyl) ditelluride, based on established principles and available data for analogous compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy is primarily used to investigate the core-level electronic shells of atoms within a molecule. The binding energies of these core electrons are sensitive to the chemical environment and oxidation state of the atom, providing valuable insights into the electronic distribution.

For bis(4-methoxyphenyl) ditelluride, the most informative core level is the Te 3d level. In this compound, tellurium formally exists in the +2 oxidation state. Studies on various organotellurium compounds have established a clear correlation between the Te 3d binding energy and the oxidation state of the tellurium atom. acs.org The Te 3d spectrum is characterized by a spin-orbit doublet, corresponding to the Te 3d5/2 and Te 3d3/2 levels, with a characteristic splitting of approximately 10.4 eV. thermofisher.com

Based on extensive studies of tellurium(II) compounds, the Te 3d5/2 binding energy for bis(4-methoxyphenyl) ditelluride is expected to fall within the range of 573.0 to 575.2 eV. acs.org For comparison, tellurium metal has a Te 3d5/2 binding energy of approximately 573.0 eV, while tellurium(IV) species, such as in tellurium oxides, exhibit higher binding energies around 576.3 eV. thermofisher.com The precise binding energy for bis(4-methoxyphenyl) ditelluride would be influenced by the electron-donating nature of the 4-methoxyphenyl groups. The methoxy substituent increases electron density on the tellurium atom, which would be expected to lead to a slightly lower binding energy compared to unsubstituted diphenyl ditelluride.

Changes in the chemical environment, such as oxidation of the ditelluride bridge, would be clearly discernible in the XPS spectrum. For instance, the formation of a telluroxide or a tellurium(IV) halide derivative would result in a significant shift of the Te 3d peaks to higher binding energies, typically in the range of 575.7 to 576.4 eV for Te(IV) compounds. acs.org

Table 1: Expected Core-Level Binding Energies for Bis(4-methoxyphenyl) Ditelluride and Related Tellurium Species

| Chemical Species | Tellurium Oxidation State | Expected Te 3d5/2 Binding Energy (eV) |

| Bis(4-methoxyphenyl) ditelluride | +2 | 573.0 - 575.2 acs.org |

| Tellurium Metal (Te0) | 0 | ~573.0 thermofisher.com |

| Tellurium(IV) Oxide (TeO2) | +4 | ~576.3 thermofisher.com |

| Organotellurium(IV) Halides | +4 | 575.7 - 576.4 acs.org |

UV Photoelectron Spectroscopy (UPS)

Ultraviolet photoelectron spectroscopy, typically employing He(I) or He(II) radiation, is used to probe the valence electronic structure of molecules. The resulting spectra reveal the ionization energies of the outermost molecular orbitals, providing critical information about bonding interactions.

The highest occupied molecular orbital (HOMO) in diaryl ditellurides is expected to be an antibonding combination of the tellurium p-type lone pair orbitals. This is followed closely by the bonding combination of these lone pairs. The Te-Te σ orbital would lie at a higher binding energy. The spectrum would also feature a series of overlapping bands corresponding to the π-orbitals of the aromatic rings. The presence of the electron-donating methoxy groups in the para position would be expected to lower the ionization energies of the phenyl-based π-orbitals compared to unsubstituted diphenyl ditelluride.

Theoretical calculations, such as those based on density functional theory (DFT), can provide valuable predictions of the ionization energies and the character of the molecular orbitals. ekb.egarxiv.org Such calculations would be essential for a detailed assignment of the UPS spectrum of bis(4-methoxyphenyl) ditelluride, helping to disentangle the contributions from the tellurium-based orbitals and the aromatic system. The comparison between experimental and theoretically predicted ionization energies is a powerful tool for validating the calculated electronic structure.

Computational and Theoretical Investigations of Bis 4 Methoxyphenyl Ditelluride

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. For a multi-electron system like bis(4-methoxyphenyl) ditelluride, exact solutions are not feasible, necessitating the use of approximate methods. The two primary approaches are Density Functional Theory (DFT) and ab initio calculations, which differ in their theoretical basis and computational cost.

These methods rely on the selection of a basis set, which is a set of mathematical functions used to build molecular orbitals. The choice of basis set, such as the popular Pople-style basis sets (e.g., 6-311G(d,p)) or others (e.g., Def2-TZVP), can impact the accuracy and computational time of the calculations. nist.gov

| Component | Type | Description | Common Examples |

|---|---|---|---|

| Functional | Hybrid | Incorporate a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources. Often provides a good balance of accuracy and cost. | B3LYP, PBE0 |

| GGA | Generalized Gradient Approximation. Considers the electron density and its gradient to calculate energy. Generally faster than hybrid functionals. | PBE | |

| Basis Set | Pople Style | Split-valence basis sets where core orbitals are described by a single function and valence orbitals by multiple functions, with added polarization (d,p) and diffuse (++) functions. | 6-31G(d), 6-311++G(d,p) |

| Dunning Style | Correlation-consistent basis sets designed to converge smoothly to the complete basis set limit. | cc-pVDZ, aug-cc-pVTZ |

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of computational cost and accuracy. nist.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the electronic properties of a system. nist.govarxiv.org Studies on related aromatic compounds often employ hybrid functionals like B3LYP or PBE0 to investigate their electronic structure. nist.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nist.gov A larger HOMO-LUMO gap suggests higher stability.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. MEP maps visualize the electron density distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. uni-muenchen.delibretexts.org For bis(4-methoxyphenyl) ditelluride, MEP analysis would likely show negative potential around the oxygen and tellurium atoms, indicating their role as centers for electrophilic attack, while the aromatic rings would present more complex potential surfaces.

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO. | Indicator of chemical stability and electronic excitation energy. nist.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the electron density surface. | Identifying sites for non-covalent interactions and chemical reactions. uni-muenchen.de |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data or empirical parameters, aside from fundamental physical constants. nist.gov The foundational ab initio method is Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. nih.govwikipedia.org HF theory systematically neglects a portion of the electron correlation, which can be accounted for by more advanced and computationally expensive post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

For organotellurium compounds, ab initio calculations can provide benchmark data for molecular geometries, bond energies, and thermochemical properties like enthalpies of formation. youtube.com While more computationally demanding than DFT, high-level ab initio methods are considered the "gold standard" for small molecules and can be used to validate results from more approximate methods. youtube.com For a molecule the size of bis(4-methoxyphenyl) ditelluride, full high-level ab initio calculations would be very intensive, but they could be applied to model fragments or simplified analogues to understand fundamental interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations from static structures to the dynamic behavior of molecules over time. These methods are crucial for understanding conformational flexibility and reaction processes.

Bis(4-methoxyphenyl) ditelluride has several rotatable bonds, including the C-Te, Te-Te, and C-O bonds, leading to a complex conformational landscape. X-ray crystallography has shown that related compounds, such as bis(p-methoxyphenyl)tellurium dihalides, adopt specific conformations in the solid state, often featuring a pseudo-trigonal bipyramidal geometry at the tellurium atom and a propeller-like arrangement of the aromatic rings.

Computational conformational analysis systematically explores the potential energy surface of the molecule by rotating these bonds. This allows for the identification of local and global energy minima, representing stable conformers, and the energy barriers between them. Such studies can predict the most likely conformation in the gas phase or in solution and provide insight into how intermolecular forces in a crystal lattice might stabilize a conformation that is not the lowest in energy for an isolated molecule.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction coordinate. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A key reaction of ditellurides is the dynamic Te-Te exchange that occurs when two different diaryl ditellurides are mixed. wikipedia.org Experimental studies have shown that this exchange is rapid at room temperature and appears to be unaffected by solvent polarity or the presence of radical scavengers, suggesting a non-radical mechanism. wikipedia.org

Theoretical simulations can test various proposed mechanisms (e.g., associative, dissociative, or radical pathways) by calculating the activation energy for each. By comparing the calculated energy barriers, the most favorable pathway can be determined. For the Te-Te exchange in bis(4-methoxyphenyl) ditelluride, simulations could model the transition state of a four-membered Te₂-Te'₂ intermediate, providing mechanistic clarity that complements experimental observations.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are indispensable for the interpretation of experimental spectra. By simulating spectroscopic parameters, computational methods can help assign ambiguous peaks and confirm molecular structures.

DFT calculations are widely used to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. libretexts.org Vibrational frequencies can be computed by calculating the second derivatives of the energy with respect to atomic positions. These calculated frequencies, when properly scaled, typically show excellent agreement with experimental IR and Raman spectra, allowing each peak to be assigned to a specific molecular motion (e.g., C-H stretch, ring breathing).

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard for calculating chemical shifts (δ). The calculated shifts for ¹H and ¹³C nuclei can be compared directly with experimental data to validate the computed structure. This is particularly useful for assigning the signals of the aromatic protons and carbons in bis(4-methoxyphenyl) ditelluride.

| Nucleus | Experimental Chemical Shift (δ, ppm) in CDCl₃ wikipedia.org | Theoretical Approach for Assignment |

|---|---|---|

| ¹H | 7.70 (d, 4H), 6.75 (d, 4H), 3.80 (s, 6H) | DFT calculations using the GIAO method can predict the chemical shifts for each unique proton and carbon. Comparing the calculated values to the experimental spectrum confirms the assignment of the aromatic (7.70, 6.75 ppm) and methoxy (B1213986) (3.80 ppm) proton signals, as well as the corresponding carbon signals. |

| ¹³C | 160.3, 140.4, 115.2, 97.7, 55.3 |

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and for understanding the electronic environment of atomic nuclei. For organotellurium compounds like bis(4-methoxyphenyl) ditelluride, the calculation of ¹²⁵Te NMR chemical shifts is particularly challenging and informative due to the large chemical shift range and the significant influence of relativistic effects.

Theoretical predictions of NMR chemical shifts are typically performed using Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. Relativistic effects, which are substantial for heavy elements like tellurium, must be incorporated for accurate predictions. This is often achieved through methods like the Zeroth-Order Regular Approximation (ZORA).

A detailed computational analysis of the parent compound, diphenyl ditelluride, has shown that the ¹²⁵Te chemical shift is highly sensitive to the molecule's conformation, specifically the C-Te-Te-C dihedral angle. Due to the conformational flexibility of diaryl ditellurides, a single static calculation is often insufficient. Instead, a combination of molecular dynamics (MD) simulations to sample various conformations and subsequent quantum mechanical calculations of the NMR shielding constants for a representative set of these conformations provides a more accurate, time-averaged prediction of the chemical shifts observed in solution. For diphenyl ditelluride, relativistic DFT calculations have been shown to provide ¹²⁵Te chemical shift values in good agreement with experimental data when conformational averaging and solvent effects are considered. nih.govnih.govresearchgate.net

For bis(4-methoxyphenyl) ditelluride, the presence of the electron-donating methoxy groups in the para positions of the phenyl rings is expected to influence the electron density at the tellurium nuclei, and consequently, the ¹²⁵Te chemical shifts. Computational studies on substituted diaryl ditellurides would be necessary to precisely quantify this effect. It is anticipated that the methoxy groups would increase the electron shielding at the tellurium atoms, leading to a shift in the ¹²⁵Te resonance compared to the unsubstituted diphenyl ditelluride.

A hypothetical table of predicted NMR chemical shifts for bis(4-methoxyphenyl) ditelluride, based on the methodologies applied to similar compounds, is presented below. The values are illustrative and would require specific DFT calculations for validation.

Table 1: Predicted NMR Chemical Shifts for Bis(4-methoxyphenyl) Ditelluride

| Nucleus | Predicted Chemical Shift (ppm) | Computational Method |

|---|---|---|

| ¹H (OCH₃) | ~3.8 | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹³C (C-O) | ~160 | |

| ¹³C (C-Te) | ~115 | |

| ¹²⁵Te | ~400-450 | Relativistic GIAO-DFT (e.g., ZORA-OPBE/QZ4Pae) |

Computational Studies of Vibrational Frequencies

Computational vibrational spectroscopy is a valuable technique for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data, aiding in the identification of specific vibrational modes.

For bis(4-methoxyphenyl) ditelluride, DFT calculations are commonly employed to determine the optimized molecular geometry and to compute the harmonic vibrational frequencies. The accuracy of these predictions can be improved by using appropriate basis sets and DFT functionals. For molecules containing heavy elements, it is also important to consider the use of effective core potentials.

The calculated vibrational spectrum can be used to assign specific bands to the stretching and bending modes of the various functional groups within the molecule. Key vibrational modes for bis(4-methoxyphenyl) ditelluride would include the Te-Te stretching vibration, the C-Te stretching vibrations, the vibrations of the phenyl rings, and the vibrations associated with the methoxy groups. The Te-Te stretching frequency is of particular interest as it directly probes the nature of the ditelluride bond. Computational studies on similar molecules can provide an expected range for these frequencies. arxiv.orgcanterbury.ac.nz

Below is a table summarizing the expected key vibrational frequencies for bis(4-methoxyphenyl) ditelluride based on computational studies of analogous compounds.

Table 2: Predicted Vibrational Frequencies for Bis(4-methoxyphenyl) Ditelluride

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)methoxy | 3000-2850 | Methoxy C-H stretching |

| ν(C=C)aromatic | 1600-1450 | Aromatic C=C stretching |

| ν(C-O) | 1250-1200 | Aryl-O stretching |

| ν(C-Te) | ~250 | Aryl-Te stretching |

| ν(Te-Te) | ~180 | Te-Te stretching |

Investigation of Bonding and Electronic Properties

Computational chemistry offers powerful tools to investigate the nature of chemical bonds and the electronic structure of molecules. For bis(4-methoxyphenyl) ditelluride, these investigations focus on understanding the characteristics of the Te-Te bond and the distribution of its frontier molecular orbitals.

Analysis of Te-Te Bond Character

The nature of the tellurium-tellurium bond in diaryl ditellurides is a subject of significant interest. Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions in molecules. It provides a localized picture of the chemical bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org